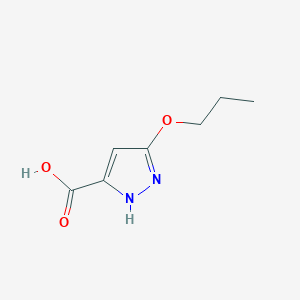![molecular formula C9H7ClN4 B12947699 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile is a chemical compound with the molecular formula C9H7ClN4 It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a heterocyclic compound that contains both nitrogen and chlorine atoms
Méthodes De Préparation
The synthesis of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,1-f][1,2,4]triazine ring system.
Nitrile Group Introduction:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile can be compared with other similar compounds, such as:
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethynylphenylboronic acid: This compound contains a boronic acid group, which makes it useful in different types of chemical reactions, such as Suzuki coupling.
Propriétés
Formule moléculaire |
C9H7ClN4 |
|---|---|
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile |
InChI |
InChI=1S/C9H7ClN4/c1-6(4-11)7-2-3-8-9(10)12-5-13-14(7)8/h2-3,5-6H,1H3 |
Clé InChI |
ULEHKVMLHFWHPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C1=CC=C2N1N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)





